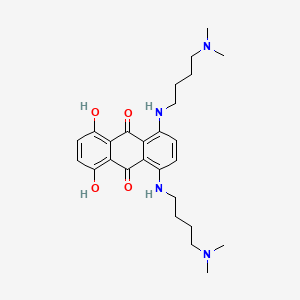
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its anthracenedione core structure, which is modified with dimethylamino groups, enhancing its chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione typically involves multiple steps. One common method starts with the preparation of 1,4-dihydroxyanthraquinone, which is then subjected to a series of reactions to introduce the dimethylamino groups. The key steps include:
Oxidation: The starting material, 1,4-dihydroxyanthraquinone, is oxidized using reagents such as sodium dichromate or potassium permanganate.
Amination: The oxidized product is then reacted with 4-(dimethylamino)butylamine under controlled conditions to introduce the dimethylamino groups.
Purification: The final product is purified using techniques like column chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .
Wissenschaftliche Forschungsanwendungen
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for developing anticancer drugs due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis, providing insights into cancer biology.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its stable chromophore structure.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription. This inhibition induces apoptosis in cancer cells, making it a potent anticancer agent. The molecular targets include the DNA-topoisomerase II complex, and the pathways involved are related to cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar core structure and are used in organic light-emitting diodes (OLEDs) and as anticancer agents.
Anthraquinone Derivatives: Compounds like mitoxantrone and doxorubicin, which are also topoisomerase II inhibitors.
Uniqueness
1,4-Bis((4-(dimethylamino)butyl)amino)-5,8-dihydroxy-9,10-anthracenedione is unique due to its specific substitution pattern, which enhances its solubility and biological activity compared to other anthraquinone derivatives .
Eigenschaften
CAS-Nummer |
70945-67-4 |
|---|---|
Molekularformel |
C26H36N4O4 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
1,4-bis[4-(dimethylamino)butylamino]-5,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H36N4O4/c1-29(2)15-7-5-13-27-17-9-10-18(28-14-6-8-16-30(3)4)22-21(17)25(33)23-19(31)11-12-20(32)24(23)26(22)34/h9-12,27-28,31-32H,5-8,13-16H2,1-4H3 |
InChI-Schlüssel |
LPSUCJBWBVUILJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCNC1=C2C(=C(C=C1)NCCCCN(C)C)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



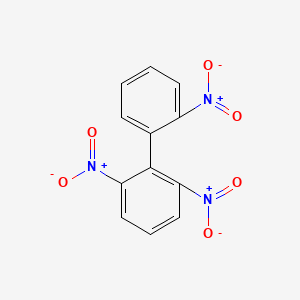
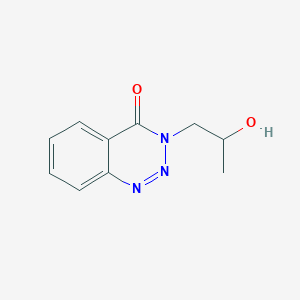

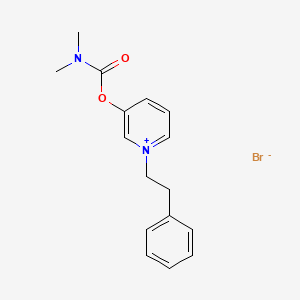
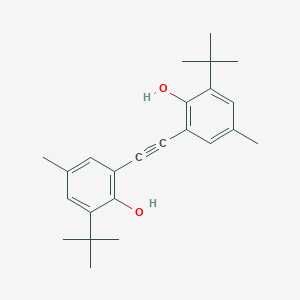
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
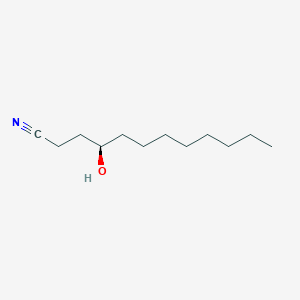
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
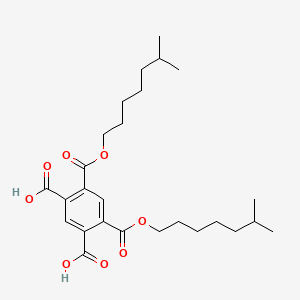
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)



